spectroscopic data (NMR, IR, MS) of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
spectroscopic data (NMR, IR, MS) of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
An In-depth Technical Guide to the Spectroscopic Characterization of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione. As a highly functionalized derivative of pentane-2,4-dione (acetylacetone), this compound serves as a valuable building block in organic synthesis, particularly in the formation of heterocyclic systems.[1] A thorough understanding of its spectral features is paramount for reaction monitoring, quality control, and structural confirmation. This document synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally related molecules to offer a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. Standardized protocols for data acquisition are also presented to ensure reproducibility and accuracy.
Molecular Structure and Spectroscopic Overview
3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione, with the molecular formula C₈H₁₂O₂S₂ and a molecular weight of 204.3 g/mol , is classified as a ketene dithioacetal.[2] Its structure features a central C=C double bond, making the molecule a highly conjugated system. This electronic arrangement significantly influences its spectroscopic properties, distinguishing it from its parent compound, acetylacetone.
The key structural features relevant to spectroscopic analysis are:
-
Two Acetyl Groups (CH₃C=O): These give rise to characteristic signals in both NMR and IR spectroscopy.
-
Two Methylsulfanyl Groups (-SCH₃): The sulfur atoms and methyl protons provide unique spectroscopic markers.
-
A Conjugated π-System: The delocalization of electrons across the O=C-C=C-C=O backbone and through the sulfur atoms shifts absorption frequencies and chemical shifts in a predictable manner.
Figure 1: Chemical structure of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. Due to the molecule's symmetry, a relatively simple spectrum is anticipated.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum is expected to show two distinct singlets, reflecting the two sets of chemically equivalent protons.
-
Acetyl Protons (C5-H, C6-H): The six protons of the two acetyl methyl groups are chemically equivalent. They are expected to appear as a sharp singlet. In the parent acetylacetone (enol form), these protons resonate around δ 2.0 ppm.[3] For the title compound, due to the electron-donating nature of the ketene dithioacetal group, a slight upfield shift might be expected, but the deshielding from the adjacent carbonyls is the dominant effect. Therefore, a chemical shift in the range of δ 2.2 - 2.5 ppm is predicted.
-
Methylsulfanyl Protons (C8-H, S₂-CH₃): The six protons of the two methylsulfanyl groups are also chemically equivalent. These protons are attached to sulfur, which is less electronegative than oxygen. Their signal is predicted to be a sharp singlet in the region of δ 2.4 - 2.7 ppm . This downfield position is due to the deshielding effect of the sulfur atoms and their proximity to the conjugated system.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 2.35 | Singlet | 6H | 2 x -C(=O)CH₃ |
| ~ 2.55 | Singlet | 6H | 2 x -SCH₃ |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides critical information about the carbon skeleton. Five distinct signals are predicted, corresponding to the unique carbon environments.
-
Carbonyl Carbons (C1, C4): These carbons are in a highly deshielded environment and are expected to resonate far downfield, typically δ > 195 ppm . Their equivalence is a key structural indicator.
-
Vinylic Carbon (C2): This carbon is part of the C=C double bond and is substituted with two carbonyl groups. This electron-withdrawing environment will shift its resonance significantly downfield, likely in the range of δ 110 - 120 ppm .
-
Vinylic Carbon (C3): This carbon is also part of the C=C double bond and is attached to the two sulfur atoms. The α-effect of the sulfur atoms and its position within the conjugated system suggest a chemical shift in the range of δ 160 - 170 ppm .
-
Acetyl Methyl Carbons (C5, C6): These carbons are typical for acetyl groups and are predicted to appear in the range of δ 25 - 32 ppm .
-
Methylsulfanyl Carbons (C8, S₂-CH₃): The carbons of the S-methyl groups are shielded relative to oxygen-bound methyl groups and are expected in the range of δ 15 - 20 ppm .
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ ppm) | Assignment | Rationale |
|---|---|---|
| ~ 198 | C=O | Typical for conjugated α,β-unsaturated ketones. |
| ~ 165 | C=C(SMe)₂ | Deshielded by two sulfur atoms and conjugation. |
| ~ 115 | C=C(C=O)₂ | Shielded position in the polarized C=C bond. |
| ~ 30 | -C(=O)CH₃ | Standard range for acetyl methyl carbons. |
| ~ 18 | -SCH₃ | Typical range for methylsulfanyl carbons. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of 12-15 ppm.
-
Use a 90° pulse angle and a relaxation delay of 2-5 seconds.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of 220-250 ppm.
-
Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to singlets.
-
Use a 30-45° pulse angle and a short relaxation delay (1-2 seconds).
-
Co-add 1024-4096 scans for adequate signal intensity.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule, primarily the carbonyl and alkene groups.
Analysis of Key IR Absorptions
The extended conjugation in the molecule is the dominant factor influencing the vibrational frequencies.
-
C=O Stretch: In a simple ketone like acetone, the C=O stretch appears around 1715 cm⁻¹. For acetylacetone, this is lowered to ~1710-1729 cm⁻¹ for the keto form and ~1622 cm⁻¹ for the enol form, where it is highly conjugated.[3] In 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione, the two carbonyl groups are in conjugation with the C=C double bond. This delocalization weakens the C=O bond, lowering its stretching frequency. A strong, sharp absorption is predicted in the range of 1640 - 1670 cm⁻¹ .
-
C=C Stretch: The central carbon-carbon double bond is also part of the conjugated system. Its stretching vibration is expected to produce a medium to strong absorption in the region of 1550 - 1590 cm⁻¹ .
-
C-H Bending and Stretching: Standard alkane C-H stretching vibrations from the methyl groups will be observed between 2900 - 3000 cm⁻¹ . C-H bending (deformation) vibrations are expected around 1350 - 1450 cm⁻¹ .
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2900 - 3000 | Medium | C(sp³)-H Stretch |
| 1640 - 1670 | Strong | C=O Stretch (Conjugated) |
| 1550 - 1590 | Medium | C=C Stretch (Conjugated) |
| 1350 - 1450 | Medium | C-H Bend |
Experimental Protocol for IR Data Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to minimal sample preparation.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.
-
Record the sample spectrum over the range of 4000 - 400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Analysis of Molecular Ion and Fragmentation
-
Molecular Ion (M⁺•): The compound has a nominal mass of 204 Da. The exact mass is 204.0279 Da.[2] Using high-resolution mass spectrometry (HRMS), the molecular ion peak should be observed at m/z ≈ 204.0279 , confirming the elemental composition C₈H₁₂O₂S₂. The M+1 and M+2 peaks will also be present due to the natural abundance of ¹³C, ¹⁷O, ¹⁸O, and especially ³³S and ³⁴S isotopes. The relatively high abundance of ³⁴S (~4.2%) will make the M+2 peak more intense than in a compound containing only C, H, and O.
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃): Fragmentation of a C-C or C-S bond can lead to the loss of a methyl group, resulting in a fragment ion at m/z 189 .
-
Loss of an acetyl radical (•COCH₃): Cleavage of the bond between C2 and C1/C4 can result in the loss of an acetyl radical, giving a prominent peak at m/z 161 .
-
Loss of a methanethiol radical (•SCH₃): Cleavage of a C-S bond can lead to the loss of a methylthio group, producing an ion at m/z 157 .
-
Experimental Protocol for MS Data Acquisition
-
Technique: Electrospray Ionization (ESI) or Electron Ionization (EI) can be used. EI is excellent for generating fragment patterns.
-
Instrumentation: A mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) for HRMS or a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.
-
Acquisition (EI):
-
Introduce the sample (if volatile enough) via a GC inlet or a direct insertion probe.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range from m/z 40 to 300.
-
-
Processing: The data system will generate a mass spectrum plotting relative ion abundance versus the mass-to-charge ratio (m/z).
Integrated Spectroscopic Workflow and Conclusion
The definitive structural elucidation of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione relies on the synergistic interpretation of all three spectroscopic techniques. The workflow below illustrates the logical process for characterization.
Figure 2: A logical workflow for the complete spectroscopic characterization and structural confirmation of the title compound.
References
-
ACS Publications. (n.d.). Infrared and Near-Infrared Spectroscopy of Acetylacetone and Hexafluoroacetylacetone. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Study.com. (n.d.). Acetylacetone: Structure, NMR & IR Spectra. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206). Retrieved from [Link]
-
Taylor & Francis Online. (2014). Regioselective synthesis of novel ketene dithioacetals. Retrieved from [Link]
-
Egyptian Journal of Chemistry. (2022). Synthesis of heterocyclic compounds derived from oximation of benzylidene acetylacetone derivatives. Retrieved from [Link]
-
ACS Omega. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. Retrieved from [Link]
-
Journal of the Iranian Chemical Society. (2019). Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone and azo-metal (II) complexes and singular value decomposition (SVD) investigation. Retrieved from [Link]
-
PubChem. (n.d.). 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (2020). Crystal structure, Hirshfeld surface analysis and spectroscopic characterization of the di-enol tautomeric form of the compound 3,3′-[(2-sulfanylidene-1,3-dithiole-4,5-diyl)bis(sulfanediyl)]bis(pentane-2,4-dione). National Institutes of Health. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:15908-50-6 | 3-[Bis(methylsulfanyl)methylene]-2,4-pentanedione. Retrieved from [Link]
-
Sci-Hub. (1990). Ketene Dithioacetals in Organic Synthesis: Recent Developments. Synthesis. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Synthesis of dithioacetals via nucleophilic substitution and their antifungal activity evaluation. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews. Retrieved from [Link]
Sources
- 1. Recent developments of ketene dithioacetal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione | C8H12O2S2 | CID 2778593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetylacetone: Structure, NMR & IR Spectra | Study.com [study.com]
